Tributylstannanylium;trifluoromethanesulfonate
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Overview
Description
Tributylstannanylium;trifluoromethanesulfonate, also known as Tributyltin triflate, is a chemical compound with the molecular formula C13H27F3O3SSn123. It has a molecular weight of 439.12 g/mol13.
Synthesis Analysis
While specific synthesis methods for Tributylstannanylium;trifluoromethanesulfonate were not found, similar compounds such as trimethylsilyl trifluoromethanesulfonate have been synthesized using trifluoromethanesulfonic acid and trimethylchlorosilane as main raw materials4.
Molecular Structure Analysis
The molecular structure of Tributylstannanylium;trifluoromethanesulfonate consists of 13 carbon atoms, 27 hydrogen atoms, 3 fluorine atoms, 3 oxygen atoms, 1 sulfur atom, and 1 tin atom35.
Chemical Reactions Analysis
Trifluoromethanesulfonic acid, a related compound, has been used as a catalyst for acylation6. It has broadened the use of various substrates under mild and neat or forced conditions6.
Physical And Chemical Properties Analysis
The physical and chemical properties of Tributylstannanylium;trifluoromethanesulfonate are not readily available. However, it is known that the compound has a molecular weight of 439.12 g/mol13.
Scientific Research Applications
Catalytic Applications
- Tributylstannanylium trifluoromethanesulfonate is utilized in catalytic processes. For instance, Scandium trifluoromethanesulfonate serves as an extremely active Lewis acid catalyst in the acylation of alcohols with acid anhydrides and mixed anhydrides, proving effective for selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara et al., 1996).
Organic Synthesis
- The compound has been studied in the context of organic synthesis. Research indicates its use in Stille coupling reactions involving stereochemically defined α-sulfonamidoorganostannanes, highlighting its utility in selective organic transformations (Kells & Chong, 2004).
Hydrostannylation
- In the field of hydrostannylation, dibutyl(trifluoromethanesulfoxy)stannane, a related compound, shows significant value for highly diastereoselective homolytic hydrostannylation of allyl and homoallyl alcohols. This demonstrates its potential in achieving precise stereochemical outcomes in chemical synthesis (Miura, Wang, & Hosomi, 2005).
Safety And Hazards
While specific safety data for Tributylstannanylium;trifluoromethanesulfonate was not found, similar compounds such as trimethylsilyl trifluoromethanesulfonate are known to be flammable and cause severe skin burns and eye damage8.
Future Directions
Trifluoromethanesulfonic acid, a related compound, has been used as a catalyst for acylation6. Its use has broadened the range of substrates that can be used under mild and neat or forced conditions6. This suggests potential future directions for the use of Tributylstannanylium;trifluoromethanesulfonate in similar applications.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or safety data sheets.
properties
IUPAC Name |
tributylstannanylium;trifluoromethanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.CHF3O3S.Sn/c3*1-3-4-2;2-1(3,4)8(5,6)7;/h3*1,3-4H2,2H3;(H,5,6,7);/q;;;;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQOILBASIAIQC-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn+](CCCC)CCCC.C(F)(F)(F)S(=O)(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27F3O3SSn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40475197 |
Source
|
Record name | TRIBUTYLTIN TRIFLUOROMETHANESULFONATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40475197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tributylstannanylium;trifluoromethanesulfonate | |
CAS RN |
68725-14-4 |
Source
|
Record name | TRIBUTYLTIN TRIFLUOROMETHANESULFONATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40475197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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